

Y06137: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: Y06137

Cat. No.: B15568974

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **Y06137**, a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor. This document outlines its primary vendor for research purposes, summarizes key quantitative data, details experimental protocols, and visualizes its mechanism of action and experimental workflows.

Acquiring Y06137 for Research

Y06137 is available for research purposes from the following supplier:

Supplier	Catalog Number	CAS Number
MedChemExpress	HY-124596	2226534-49-0

It is crucial to note that **Y06137** is intended for research use only and is not for human consumption.

Core Concepts and Mechanism of Action

Y06137 is a potent and selective inhibitor of the BET family of proteins, with a strong binding affinity for the first bromodomain of BRD4 (BRD4(1))[1][2][3]. BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers.

In the context of castration-resistant prostate cancer (CRPC), the BET protein BRD4 is a key driver of oncogenic gene expression programs, including those regulated by the Androgen Receptor (AR) and the proto-oncogene MYC. **Y06137** exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pocket of BRD4, thereby displacing it from chromatin. This prevents the transcription of key genes involved in cancer cell proliferation, survival, and growth, such as AR and MYC[1][2][3].

Quantitative Data Summary

The following tables summarize the key quantitative data for **Y06137** based on published research.

Table 1: Binding Affinity and Inhibitory Concentrations

Parameter	Value	Cell Lines	Reference
Binding Affinity (Kd) for BRD4(1)	81 nM	-	[1][2][3]
IC50 (Cell Viability)	0.47 µM	LNCaP	[1]
0.84 µM	C4-2B	[1]	
0.70 µM	22Rv1	[1]	
0.29 µM	VCaP	[1]	

Table 2: In Vivo Efficacy in C4-2B CRPC Xenograft Model

Treatment	Dosage and Administration	Tumor Growth Inhibition (TGI)	Reference
Y06137	50 mg/kg, intraperitoneal injection, 5 times per week for 25 days	51%	[1]

Experimental Protocols

Detailed methodologies for key experiments involving **Y06137** are provided below. These protocols are based on the primary research that characterized this compound.

Cell Viability Assay

This protocol is used to determine the concentration-dependent effect of **Y06137** on the viability of prostate cancer cell lines.

- **Cell Seeding:** Seed prostate cancer cells (LNCaP, C4-2B, 22Rv1, or VCaP) in 96-well plates at an appropriate density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **Y06137** (e.g., from 0.001 to 100 μ M) or a vehicle control (such as DMSO).
- **Incubation:** Incubate the cells for a specified period (e.g., 96 hours for LNCaP and C4-2B, 144 hours for VCaP).
- **Viability Assessment:** Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a nonlinear regression curve.

Western Blot Analysis

This protocol is used to assess the effect of **Y06137** on the protein levels of AR and MYC.

- **Cell Lysis:** Treat prostate cancer cells (e.g., 22Rv1) with **Y06137** at various concentrations (e.g., 1, 2, 4, 8, and 16 μ M) for a specified time (e.g., 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against AR and MYC, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities to determine the relative protein expression levels.

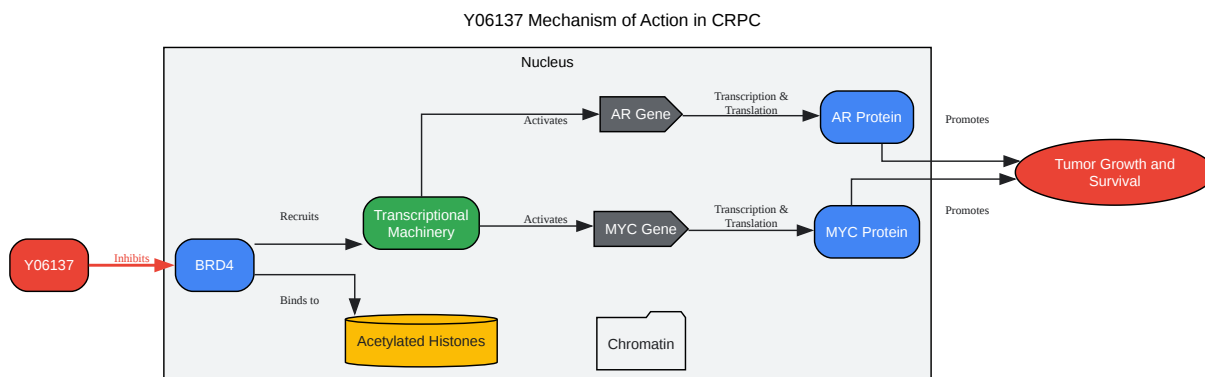
In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of **Y06137** in a mouse model of castration-resistant prostate cancer.

- **Cell Implantation:** Subcutaneously implant C4-2B prostate cancer cells into the flanks of male immunodeficient mice (e.g., BALB/c nude mice).
- **Tumor Growth and Randomization:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.
- **Compound Administration:** Administer **Y06137** (e.g., 50 mg/kg) or a vehicle control to the mice via intraperitoneal injection, typically five times a week.
- **Tumor Measurement:** Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
- **Monitoring:** Monitor the body weight and general health of the mice throughout the study.
- **Endpoint and Analysis:** At the end of the study (e.g., after 25 days), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Visualizations

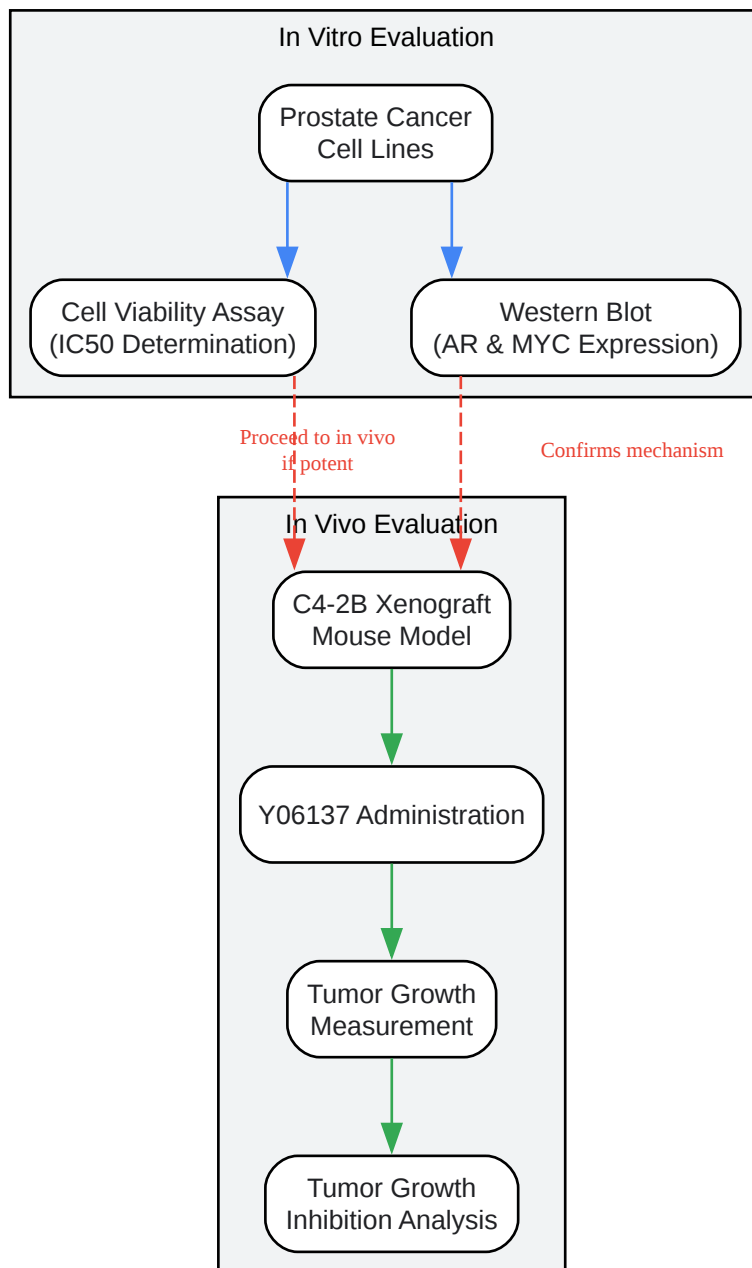
The following diagrams illustrate the signaling pathway affected by **Y06137** and a typical experimental workflow.



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Caption: Signaling pathway illustrating how **Y06137** inhibits BRD4, leading to decreased transcription of AR and MYC, and subsequent inhibition of tumor growth.

Typical Experimental Workflow for Y06137 Evaluation

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Caption: A logical workflow for the preclinical evaluation of **Y06137**, from initial in vitro screening to in vivo efficacy studies.

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References

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